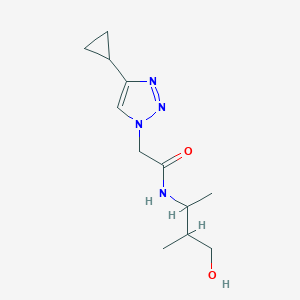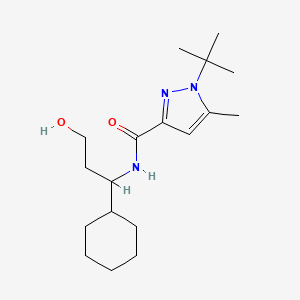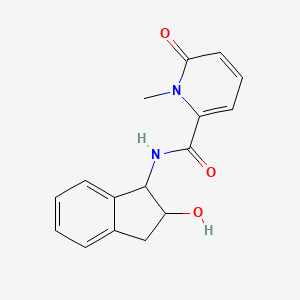
2-(4-cyclopropyltriazol-1-yl)-N-(4-hydroxy-3-methylbutan-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-cyclopropyltriazol-1-yl)-N-(4-hydroxy-3-methylbutan-2-yl)acetamide, also known as CT1, is a synthetic compound that has gained attention in the scientific community due to its potential use as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 2-(4-cyclopropyltriazol-1-yl)-N-(4-hydroxy-3-methylbutan-2-yl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways. 2-(4-cyclopropyltriazol-1-yl)-N-(4-hydroxy-3-methylbutan-2-yl)acetamide has also been shown to activate the AMPK pathway, which plays a role in cellular energy homeostasis.
Biochemical and Physiological Effects:
2-(4-cyclopropyltriazol-1-yl)-N-(4-hydroxy-3-methylbutan-2-yl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of glucose and lipid metabolism. 2-(4-cyclopropyltriazol-1-yl)-N-(4-hydroxy-3-methylbutan-2-yl)acetamide has also been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(4-cyclopropyltriazol-1-yl)-N-(4-hydroxy-3-methylbutan-2-yl)acetamide is its high purity and stability, which allows for accurate and reproducible experiments. However, one limitation is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for 2-(4-cyclopropyltriazol-1-yl)-N-(4-hydroxy-3-methylbutan-2-yl)acetamide research, including the investigation of its potential use in combination with other therapeutic agents, the development of more efficient synthesis methods, and the exploration of its effects on other signaling pathways. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-cyclopropyltriazol-1-yl)-N-(4-hydroxy-3-methylbutan-2-yl)acetamide and its potential use in various diseases.
Conclusion:
In conclusion, 2-(4-cyclopropyltriazol-1-yl)-N-(4-hydroxy-3-methylbutan-2-yl)acetamide is a synthetic compound that has shown potential as a therapeutic agent in various diseases. Its synthesis method has been optimized to produce high yields of 2-(4-cyclopropyltriazol-1-yl)-N-(4-hydroxy-3-methylbutan-2-yl)acetamide with high purity. 2-(4-cyclopropyltriazol-1-yl)-N-(4-hydroxy-3-methylbutan-2-yl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and modulation of glucose and lipid metabolism. While there are limitations to its use in lab experiments, 2-(4-cyclopropyltriazol-1-yl)-N-(4-hydroxy-3-methylbutan-2-yl)acetamide has several future directions for research, including the investigation of its potential use in combination with other therapeutic agents and the exploration of its effects on other signaling pathways.
Synthesemethoden
2-(4-cyclopropyltriazol-1-yl)-N-(4-hydroxy-3-methylbutan-2-yl)acetamide is synthesized through a series of chemical reactions, starting with the reaction of 4-cyclopropyl-1,2,3-triazole with 2-bromo-2-methylpropanoic acid. The resulting product is then reacted with 4-hydroxy-3-methylbutan-2-one to yield 2-(4-cyclopropyltriazol-1-yl)-N-(4-hydroxy-3-methylbutan-2-yl)acetamide. The synthesis method has been optimized to produce high yields of 2-(4-cyclopropyltriazol-1-yl)-N-(4-hydroxy-3-methylbutan-2-yl)acetamide with high purity.
Wissenschaftliche Forschungsanwendungen
2-(4-cyclopropyltriazol-1-yl)-N-(4-hydroxy-3-methylbutan-2-yl)acetamide has been studied for its potential use as a therapeutic agent in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, 2-(4-cyclopropyltriazol-1-yl)-N-(4-hydroxy-3-methylbutan-2-yl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, 2-(4-cyclopropyltriazol-1-yl)-N-(4-hydroxy-3-methylbutan-2-yl)acetamide has been shown to improve glucose tolerance and insulin sensitivity. In neurodegenerative disorder research, 2-(4-cyclopropyltriazol-1-yl)-N-(4-hydroxy-3-methylbutan-2-yl)acetamide has been shown to protect against oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
2-(4-cyclopropyltriazol-1-yl)-N-(4-hydroxy-3-methylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-8(7-17)9(2)13-12(18)6-16-5-11(14-15-16)10-3-4-10/h5,8-10,17H,3-4,6-7H2,1-2H3,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTMVCSDPATBJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)NC(=O)CN1C=C(N=N1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-cyclopropyltriazol-1-yl)-N-(4-hydroxy-3-methylbutan-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1-Ethylcyclobutyl)methyl]-2-methyl-3-prop-2-ynylguanidine;hydroiodide](/img/structure/B6636856.png)
![N-[(2-hydroxy-1-methylcyclohexyl)methyl]-2-(oxan-4-yl)propanamide](/img/structure/B6636865.png)
![1-{[2-methoxy-5-(propan-2-yl)phenyl]sulfonyl}-2-methyl-5-nitro-1H-imidazole](/img/structure/B6636866.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(triazol-1-yl)benzamide](/img/structure/B6636872.png)
![2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine](/img/structure/B6636884.png)
![4-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide](/img/structure/B6636897.png)
![N-[4-(hydroxymethyl)cyclohexyl]-4-methyl-2-phenylpyrimidine-5-carboxamide](/img/structure/B6636909.png)

![N-[4-(hydroxymethyl)cyclohexyl]-5-(3-methylphenyl)pyridine-3-carboxamide](/img/structure/B6636923.png)

![5-(2,3-dihydro-1-benzofuran-5-yl)-N-[(2R)-4-hydroxybutan-2-yl]pyridine-3-carboxamide](/img/structure/B6636941.png)
![[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-(5-methyl-1,3-oxazol-4-yl)methanone](/img/structure/B6636947.png)
![2-[(4-Methoxybenzoyl)oxy]benzoic acid](/img/structure/B6636948.png)